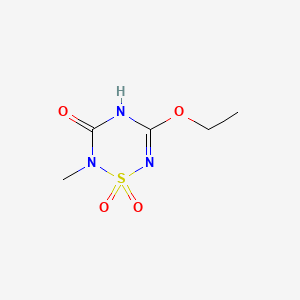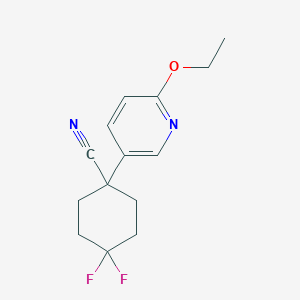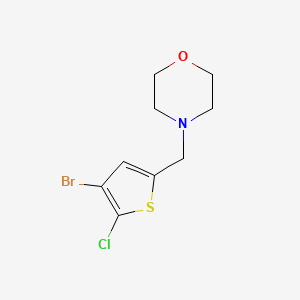
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a bromo-chloro-thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine typically involves the reaction of 4-bromo-5-chloro-2-thiophenemethanol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thienyl ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this intermediate.
相似化合物的比较
Similar Compounds
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)piperidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)pyrrolidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)azetidine
Uniqueness
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is unique due to the presence of both bromo and chloro substituents on the thienyl ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the morpholine ring provides a versatile scaffold for further functionalization and derivatization.
属性
分子式 |
C9H11BrClNOS |
|---|---|
分子量 |
296.61 g/mol |
IUPAC 名称 |
4-[(4-bromo-5-chlorothiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H11BrClNOS/c10-8-5-7(14-9(8)11)6-12-1-3-13-4-2-12/h5H,1-4,6H2 |
InChI 键 |
RFNNTDCPBMZKAH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC(=C(S2)Cl)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine](/img/structure/B8290502.png)

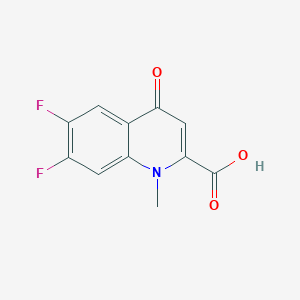



![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)

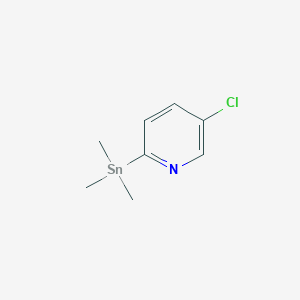
![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)
